2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene
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Overview
Description
2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H10BrF It is a derivative of tetrahydronaphthalene, where the hydrogen atoms at positions 2 and 6 are substituted by bromine and fluorine, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene typically involves the bromination and fluorination of tetrahydronaphthalene. One common method is the photobromination of naphthalene, followed by selective fluorination. The reaction conditions often involve the use of bromine in the presence of a solvent like carbon tetrachloride (CCl4) under irradiation with a projector lamp at low temperatures (below 10°C) to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological processes and pathways, making the compound useful in scientific research and drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalene
- 2-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalene
- 2-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene
Uniqueness
This compound is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and interactions. This uniqueness makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H10BrF |
---|---|
Molecular Weight |
229.09 g/mol |
IUPAC Name |
2-bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10BrF/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h2,4,6,9H,1,3,5H2 |
InChI Key |
MUXTVDJBKFZMMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1Br)C=CC(=C2)F |
Origin of Product |
United States |
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